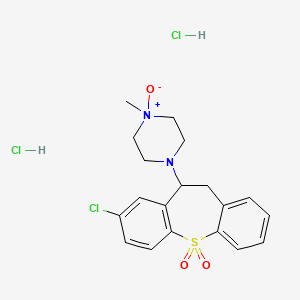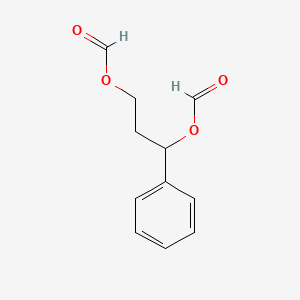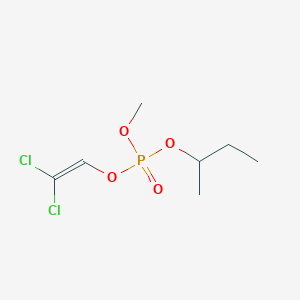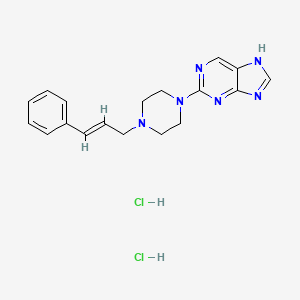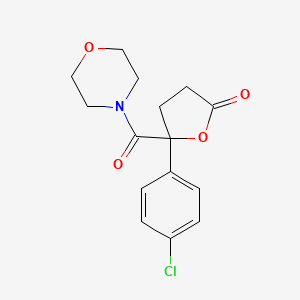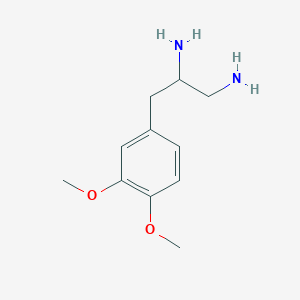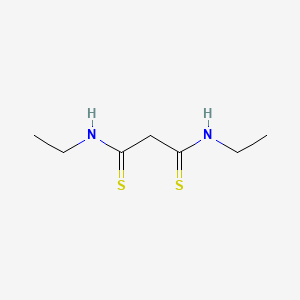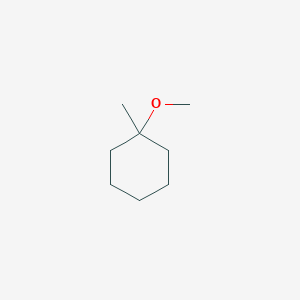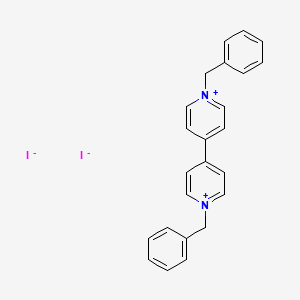
1,1'-Dibenzyl-4,4'-bipyridin-1-ium diiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1’-Dibenzyl-4,4’-bipyridin-1-ium diiodide is a chemical compound known for its unique structural and electronic properties. It belongs to the family of bipyridinium compounds, which are widely studied for their applications in various fields such as chemistry, biology, and materials science. The compound is characterized by the presence of two benzyl groups attached to the nitrogen atoms of the bipyridinium core, and it is typically found in the form of a diiodide salt.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Dibenzyl-4,4’-bipyridin-1-ium diiodide typically involves the reaction of 4,4’-bipyridine with benzyl halides in the presence of a suitable base. The reaction proceeds through a nucleophilic substitution mechanism, where the nitrogen atoms of the bipyridine core attack the benzyl halides, resulting in the formation of the desired product. The reaction conditions often include the use of solvents such as acetonitrile or dimethylformamide, and the reaction is usually carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 1,1’-Dibenzyl-4,4’-bipyridin-1-ium diiodide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the overall yield and purity of the product. Additionally, the use of automated systems can help in monitoring and controlling the reaction, ensuring consistent quality and efficiency.
化学反应分析
Types of Reactions
1,1’-Dibenzyl-4,4’-bipyridin-1-ium diiodide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivatives.
Reduction: It can be reduced to its neutral state using reducing agents such as sodium borohydride.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride is a commonly used reducing agent.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: N-oxide derivatives of the bipyridinium core.
Reduction: Neutral bipyridine derivatives.
Substitution: Various substituted bipyridinium compounds depending on the nucleophile used.
科学研究应用
1,1’-Dibenzyl-4,4’-bipyridin-1-ium diiodide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials. Its redox properties make it useful in the study of electron transfer processes.
Biology: The compound can be used as a probe for studying biological redox reactions and as a potential therapeutic agent due to its ability to interact with biological molecules.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in the treatment of other diseases.
Industry: It is used in the fabrication of electronic devices, such as organic semiconductors and electrochromic materials, due to its unique electronic properties.
作用机制
The mechanism of action of 1,1’-Dibenzyl-4,4’-bipyridin-1-ium diiodide involves its ability to undergo redox reactions, which can influence various molecular targets and pathways. The compound can accept and donate electrons, making it a versatile redox mediator. In biological systems, it can interact with enzymes and other proteins, affecting their activity and function. Its redox properties also make it useful in the study of electron transfer processes in chemical and biological systems.
相似化合物的比较
1,1’-Dibenzyl-4,4’-bipyridin-1-ium diiodide can be compared with other similar compounds, such as:
1,1’-Dibenzyl-4,4’-bipyridinium dibromide: Similar in structure but with bromide counterions instead of iodide.
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: Similar in structure but with chloride counterions.
4,4’-Bipyridinium derivatives: Various derivatives with different substituents on the bipyridinium core.
The uniqueness of 1,1’-Dibenzyl-4,4’-bipyridin-1-ium diiodide lies in its specific redox properties and the presence of iodide counterions, which can influence its solubility and reactivity compared to other similar compounds.
属性
CAS 编号 |
35020-21-4 |
|---|---|
分子式 |
C24H22I2N2 |
分子量 |
592.3 g/mol |
IUPAC 名称 |
1-benzyl-4-(1-benzylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide |
InChI |
InChI=1S/C24H22N2.2HI/c1-3-7-21(8-4-1)19-25-15-11-23(12-16-25)24-13-17-26(18-14-24)20-22-9-5-2-6-10-22;;/h1-18H,19-20H2;2*1H/q+2;;/p-2 |
InChI 键 |
DQFSMAISNCIUAQ-UHFFFAOYSA-L |
规范 SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)CC4=CC=CC=C4.[I-].[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


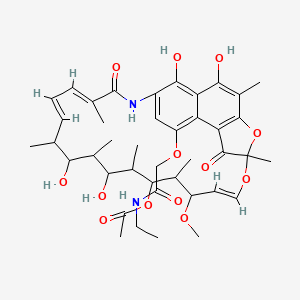

![2-Sulfanyl-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14676365.png)
